molecular formula C9H9Cl2NO B6416684 Ethyl (3,4-dichlorophenyl)imidoformate CAS No. 22363-14-0

Ethyl (3,4-dichlorophenyl)imidoformate

Cat. No.: B6416684
CAS No.: 22363-14-0
M. Wt: 218.08 g/mol
InChI Key: TYDIEUACUMZKHK-UHFFFAOYSA-N
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Description

Ethyl (3,4-dichlorophenyl)imidoformate is an organic compound with the molecular formula C₉H₉Cl₂NO It is characterized by the presence of an ethyl ester group attached to a 3,4-dichlorophenyl imidoformate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (3,4-dichlorophenyl)imidoformate can be synthesized through the reaction of 3,4-dichloroaniline with ethyl formate in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imidoformate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidoformate group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3,4-dichlorophenyl)imidoformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3,4-dichlorophenyl)imidoformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • Ethyl (3,4-dichlorophenyl)carbamate
  • Ethyl (3,4-dichlorophenyl)acetate
  • Ethyl (3,4-dichlorophenyl)urea

Uniqueness: Ethyl (3,4-dichlorophenyl)imidoformate is unique due to its imidoformate functional group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl N-(3,4-dichlorophenyl)methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-2-13-6-12-7-3-4-8(10)9(11)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDIEUACUMZKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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